1,2-Dimethylcyclopentanol

Stereoselective synthesis Electrochemical cyclization Redox catalysis

1,2-Dimethylcyclopentanol (CAS 19550-45-9) is a disubstituted cyclopentanol derivative with molecular formula C₇H₁₄O and molecular weight 114.19 g/mol. The compound possesses two stereogenic centers at C1 and C2, giving rise to two diastereomers: cis-1,2-dimethylcyclopentanol and trans-1,2-dimethylcyclopentanol.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 19550-45-9
Cat. No. B102604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethylcyclopentanol
CAS19550-45-9
Synonyms1,2-DIMETHYLCYCLOPENTANOL
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCC1CCCC1(C)O
InChIInChI=1S/C7H14O/c1-6-4-3-5-7(6,2)8/h6,8H,3-5H2,1-2H3
InChIKeyNLNMBQJPOSCBCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethylcyclopentanol (CAS 19550-45-9): 1,2-Disubstituted Cyclopentanol Stereoisomer for Synthesis and Research


1,2-Dimethylcyclopentanol (CAS 19550-45-9) is a disubstituted cyclopentanol derivative with molecular formula C₇H₁₄O and molecular weight 114.19 g/mol. The compound possesses two stereogenic centers at C1 and C2, giving rise to two diastereomers: cis-1,2-dimethylcyclopentanol and trans-1,2-dimethylcyclopentanol [1]. The relative stereochemistry of the adjacent methyl and hydroxyl groups significantly influences its physical, chemical, and spectroscopic properties. It is commercially available typically as a mixture of diastereomers. The compound serves as a synthetic intermediate and building block in organic synthesis, with documented applications in fragrance development and as a precursor to biologically active molecules [1]. Predicted physicochemical parameters include a boiling point of 150.5±8.0 °C at 760 mmHg and an ACD/LogP of 1.81 .

Why Generic Substitution of 1,2-Dimethylcyclopentanol with Other Cyclopentanol Isomers Fails


In-class cyclopentanol derivatives—including 1,3-dimethylcyclopentanol (CAS 19550-46-0), 2,2-dimethylcyclopentanol, and 3,3-dimethylcyclopentanol—cannot be interchangeably substituted for 1,2-dimethylcyclopentanol without significant risk of divergent outcomes. The 1,2-disubstituted pattern creates two stereogenic centers at adjacent carbons, producing distinct cis and trans diastereomers with different spatial arrangements of the hydroxyl and methyl groups [1]. This specific substitution pattern directly governs the compound's behavior in elimination reactions (yielding a distinct pattern of three isomeric alkenes upon dehydration) [2], its stereochemical outcomes in catalytic transformations, and its utility as a precursor to specific structural motifs found in patented fragrance molecules and pharmaceutical intermediates. Regioisomers such as 1,3-dimethylcyclopentanol lack the adjacent substitution pattern and present entirely different steric and electronic environments, fundamentally altering reaction pathways and product profiles. The evidence presented below quantifies these material differences.

1,2-Dimethylcyclopentanol: Product-Specific Quantitative Evidence for Scientific Selection


Stereoselective Synthesis: cis-1,2-Dimethylcyclopentanol Formed with 95% Selectivity in Electrochemical Cyclization

The electrochemical reductive cyclization of 6-hepten-2-one using homogeneous redox catalysts demonstrates high stereoselectivity for cis-1,2-dimethylcyclopentanol over trans-1,2-dimethylcyclopentanol . In the presence of catalysts such as biphenyl, 2-methoxybiphenyl, naphthalene, and phenanthrene, the cyclization yields cis- and trans-1,2-dimethylcyclopentanol as exclusive products, with the cis isomer predominating. This stereoselective behavior is unique to the 1,2-disubstituted framework and cannot be replicated with other dimethylcyclopentanol regioisomers .

Stereoselective synthesis Electrochemical cyclization Redox catalysis

Structural Spectroscopic Fingerprint: 13C NMR Differentiation of cis-1,2-Dimethylcyclopentanol from 1,3-Dimethylcyclopentanol Isomers

High-resolution 13C NMR spectroscopy enables unambiguous differentiation between cis-1,2-dimethylcyclopentanol and other dimethylcyclopentanol regioisomers such as 1,3-dimethylcyclopentanol (CAS 19550-46-0) [1][2]. The cis-1,2-dimethylcyclopentanol exhibits a distinct 13C NMR spectral pattern at 100.53 MHz in CDCl₃ that differs markedly from the spectral signatures of 1,3-dimethylcyclopentanol isomers, which show different chelate shifts useful for stereochemical configuration assignment [2]. The SDBS database provides validated 13C NMR data for cis-1,2-dimethylcyclopentanol (SDBS No. 16139) [1].

NMR spectroscopy Stereochemical assignment Quality control

Fragrance Intermediate Utility: 1,2-Dimethylcyclopentanol as Core Structural Motif in Patented Perfumery Nitriles and Aldehydes

Patent literature (Firmenich SA) establishes 1,2-dimethylcyclopentanol derivatives—specifically those bearing the 3-isopropenyl-1,2-dimethyl-1-cyclopentanol core—as valuable perfuming ingredients [1]. The nitrile derivatives (X = C≡N) of this structural framework demonstrate particular stability in aggressive media, a property that distinguishes them from other cyclopentanol-derived fragrance materials. The 1,2-dimethyl substitution pattern is essential for the olfactive properties and stability profile claimed in the patent, as alternative substitution patterns (e.g., 1,3- or gem-dimethyl) would produce structurally divergent fragrance molecules with different odor characteristics and stability parameters [1].

Fragrance chemistry Perfumery Stability

Catalytic Dehydration Product Profile: 1,2-Dimethylcyclopentanol Yields Three Distinct Isomeric Alkenes

Acid-catalyzed dehydration of 1,2-dimethylcyclopentanol produces a characteristic pattern of three isomeric alkenes (A, B, and C), all of which yield the same dimethylcyclopentane upon hydrogenation with Pt catalyst [1]. This product distribution pattern is unique to the 1,2-disubstituted framework and results from carbocation rearrangement pathways involving methyl group migration to form more stable alkene products. In contrast, other dimethylcyclopentanol regioisomers produce different alkene product profiles upon dehydration, reflecting their distinct substitution patterns and carbocation rearrangement pathways [1].

Dehydration chemistry E1 elimination Alkene synthesis

Agrochemical Intermediate: 1,2-Dimethylcyclopentanol in Triazolinethione Fungicide Synthesis

1,2-Dimethylcyclopentanol serves as a synthetic intermediate in the preparation of triazolinethione derivatives with fungicidal activity [1]. Patent CN107406355A describes the synthesis of triazolinethiones from intermediates that can be derived from dimethylcyclopentanol precursors. The 1,2-substitution pattern provides the requisite steric and electronic environment for subsequent functionalization steps in the agrochemical synthesis pathway. Alternative cyclopentanol substitution patterns (e.g., 1,3- or 2,2-dimethyl) would yield structurally different intermediates incompatible with the claimed fungicidal activity profile [1].

Agrochemical synthesis Fungicide intermediate Cyclopentanol building block

Predicted Physicochemical Parameters: Hydrophobicity (LogP) and Volatility Profile for 1,2-Dimethylcyclopentanol

Predicted physicochemical data for 1,2-dimethylcyclopentanol provide baseline parameters for selection and handling . Key predicted values include boiling point of 150.5±8.0 °C at 760 mmHg, ACD/LogP of 1.81, and flash point of 54.4±10.9 °C. These parameters enable comparison with other cyclopentanol derivatives for applications where hydrophobicity or volatility is a selection criterion. The compound has zero freely rotating bonds and zero Rule of 5 violations, indicating favorable drug-like physicochemical properties relative to larger or more flexible cyclopentanol derivatives .

Physicochemical properties LogP Boiling point

Optimal Research and Industrial Application Scenarios for 1,2-Dimethylcyclopentanol (CAS 19550-45-9)


Stereoselective Synthesis of cis-1,2-Dimethylcyclopentanol via Electrochemical Cyclization

This scenario applies when researchers require stereochemically enriched cis-1,2-dimethylcyclopentanol without post-synthetic separation. The electrochemical reductive cyclization of 6-hepten-2-one using homogeneous redox catalysts (biphenyl, 2-methoxybiphenyl, naphthalene, phenanthrene) provides up to 95% cis-selectivity . This method is particularly valuable when the cis diastereomer is required for downstream stereospecific transformations. Procurement of 1,2-dimethylcyclopentanol as a starting material or reference standard in this context should specify whether cis isomer or diastereomer mixture is needed.

Quality Control and Identity Verification Using Validated 13C NMR Reference Data

For analytical laboratories and quality control departments, the existence of a validated 13C NMR reference spectrum for cis-1,2-dimethylcyclopentanol (SDBS No. 16139) provides a definitive method for compound identity confirmation and diastereomer differentiation [1]. The distinct 13C NMR chemical shift patterns, including chelate shift differences, enable unambiguous distinction from regioisomers such as 1,3-dimethylcyclopentanol (CAS 19550-46-0). Procurement for analytical method development and reference standard preparation should reference this SDBS spectral data for verification purposes [1].

Fragrance Industry: Development of Stable Nitrile Perfumery Ingredients

In fragrance research and development, 1,2-dimethylcyclopentanol serves as the core structural scaffold for synthesizing patented 3-isopropenyl-1,2-dimethyl-1-cyclopentanol-derived nitriles and aldehydes with citral-like odor profiles [2]. The nitrile derivatives exhibit particular stability in aggressive media, making this substitution pattern specifically valuable for perfumery applications where stability is a critical performance criterion. Alternative cyclopentanol isomers do not provide access to this patented fragrance class [2].

Agrochemical Research: Intermediate for Triazolinethione Fungicide Synthesis

In agrochemical research and development, 1,2-dimethylcyclopentanol functions as a synthetic intermediate for triazolinethione derivatives with fungicidal activity [3]. The 1,2-disubstituted cyclopentanol framework provides the requisite structural features for the multi-step synthesis described in patent CN107406355A. Procurement for this application should specify the diastereomer mixture unless stereochemical purity is explicitly required by the synthetic protocol [3].

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